molecular formula C26H41Br2N3 B1148110 4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide CAS No. 336185-20-7

4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide

Cat. No.: B1148110
CAS No.: 336185-20-7
M. Wt: 555.44
InChI Key:
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Description

4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide typically involves a multi-step process. The initial step often includes the preparation of the core pyridinium structure, followed by the introduction of the ethenyl and diethylamino groups through a series of chemical reactions. Common reagents used in these reactions include bromine, ethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sodium borohydride, and potassium permanganate. The reaction conditions, such as temperature and pH, are optimized to achieve the desired chemical transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide include:

  • 4-(Diethylamino)benzaldehyde
  • 4-(Diethylamino)phenylacetonitrile
  • 1-(3-(Triethylammonio)propyl)pyridinium bromide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[4-[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3.2BrH/c1-6-28(7-2)26-16-14-24(15-17-26)12-13-25-18-21-27(22-19-25)20-11-23-29(8-3,9-4)10-5;;/h12-19,21-22H,6-11,20,23H2,1-5H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNKJDYNEWLULB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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